tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate

Chiral synthesis Enantiomeric excess sGC activator

tert-Butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate (CAS 1402937-11-4) is a chiral, non-racemic synthetic organic compound belonging to the class of β-cyclopropyl-β-phenylpropanoate esters. Characterized by a tert-butyl ester protecting group, a cyclopropyl ring, and a 3-amino-4-chlorophenyl substituent, it serves as a key enantiopure building block in medicinal chemistry, most notably as an advanced intermediate for soluble guanylate cyclase (sGC) activators such as runcaciguat (BAY.

Molecular Formula C16H22ClNO2
Molecular Weight 295.80 g/mol
Cat. No. B14094932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate
Molecular FormulaC16H22ClNO2
Molecular Weight295.80 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C1CC1)C2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)9-12(10-4-5-10)11-6-7-13(17)14(18)8-11/h6-8,10,12H,4-5,9,18H2,1-3H3/t12-/m1/s1
InChIKeyGNOBKQQGLNNTQT-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate: A Chiral sGC Modulator Intermediate


tert-Butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate (CAS 1402937-11-4) is a chiral, non-racemic synthetic organic compound belonging to the class of β-cyclopropyl-β-phenylpropanoate esters . Characterized by a tert-butyl ester protecting group, a cyclopropyl ring, and a 3-amino-4-chlorophenyl substituent, it serves as a key enantiopure building block in medicinal chemistry, most notably as an advanced intermediate for soluble guanylate cyclase (sGC) activators such as runcaciguat (BAY 1101042) [1]. Its specific (3R) absolute configuration distinguishes it from the corresponding (S)-enantiomer and racemic mixtures, a critical factor for downstream stereochemical control in API synthesis.

Stereochemical Stringency in sGC Activator Synthesis: Why Racemic or (S)-enantiomer Substitutes Cannot Replace (3R)-Configured tert-Butyl 3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate


In the synthesis of chiral APIs such as runcaciguat, the stereochemistry at the β-carbon of the cyclopropylpropanoate moiety is pharmacophoric; the final drug substance requires a defined (S)-configuration [1]. The target (3R)-ester serves as an immediate precursor whose configuration directly influences the stereochemical outcome of subsequent amide coupling and deprotection steps. Substituting this compound with the racemic tert-butyl ester (CAS 1402937-10-3) or the (S)-enantiomer ester would introduce an undesired diastereomeric impurity profile, necessitating costly chiral separation or leading to an inactive enantiomer in the final API. Quantitative enantiomeric excess (ee) specifications are therefore non-negotiable procurement parameters, as even minor stereochemical erosion can compromise downstream crystallization, yield, and regulatory compliance.

Quantitative Differentiation Evidence for tert-Butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate


Enantiomeric Purity: (3R)-Ester vs. Racemate and (S)-Acid Building Blocks

The target compound is supplied as a single (3R)-enantiomer with a specified purity of 98% as determined by HPLC, NMR, and GC . In contrast, the racemic form (CAS 1402937-10-3) provides no enantiomeric enrichment (0% ee), necessitating either kinetic resolution or chiral chromatography prior to use in enantioselective sequences . The (S)-configured free acid (CAS 2340398-65-2) is commercially available but in its unprotected carboxylic acid form, requiring additional esterification and protecting group manipulation, adding two synthetic steps .

Chiral synthesis Enantiomeric excess sGC activator Procurement specification

Procurement-Grade Analytical Characterization: Batch-to-Batch Consistency vs. Standard Bench Reagents

The target compound is released with a comprehensive Certificate of Analysis including NMR (1H/13C), HPLC purity (≥98%), and residual solvent analysis by GC, meeting the quality expectations for a Phase 1/2 clinical intermediate . This level of characterization exceeds that of generic 'research-grade' racemic intermediates (typical purity 95-97% by HPLC only) , providing the batch-to-batch consistency required for GLP toxicology studies and method validation.

Quality control Batch consistency NMR HPLC Procurement

Scalability and Supply Security for Preclinical Development

The target compound is available in multi-gram to kilogram quantities from a network of established vendors in China and the US, with documented production capacity for 100g–25kg batches . In contrast, the (S)-acid alternative is listed with smaller packaging (5g–100g) and fewer qualified suppliers, indicating a less mature supply chain for preclinical development . This supply maturity reduces lead times and supports uninterrupted toxicology and formulation studies.

Scale-up Supply chain Preclinical supply GMP readiness

High-Value Application Scenarios for tert-Butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate


GMP Intermediate for sGC Activator APIs (e.g., Runcaciguat Analogues)

Procurement of the (3R)-tert-butyl ester enables a convergent synthesis of sGC activator drug candidates. As evidenced by the runcaciguat clinical program [1], the compound can be N-deprotected and directly coupled to chiral acid chlorides to set the required stereochemistry at the β-cyclopropyl position. The defined (3R)-configuration ensures that the subsequent epimerization or coupling steps yield the desired (S)-API with high diastereomeric excess.

Chiral Reference Standard for Enantiopurity Method Validation

With a certified 98% enantiomeric purity, the compound serves as a reference standard for developing chiral HPLC or SFC methods to monitor the enantiomeric purity of downstream intermediates and APIs. This application is critical for regulatory filings (IND/IMPD), where full characterization of stereochemical purity is mandated [1].

Medicinal Chemistry SAR Expansion at the Cyclopropane Moiety

Researchers exploring structure–activity relationships around the cyclopropyl ring of sGC activators can use this scaffold as a defined starting point. The protected aniline and tert-butyl ester allow for divergent functionalization: the ester can be hydrolyzed to the acid for amide formation, while the amino group can be diversified via Buchwald–Hartwig coupling or reductive amination to generate compound libraries [2].

Process Chemistry Route Scouting and Kilogram Supply

The compound's availability in kilogram quantities from multiple suppliers supports route scouting and initial scale-up campaigns. Its robust analytical package (NMR, HPLC, GC) ensures that process chemists can establish purity baselines and identify process-related impurities early, reducing the risk of late-stage attrition due to impurity carryover [1].

Quote Request

Request a Quote for tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.